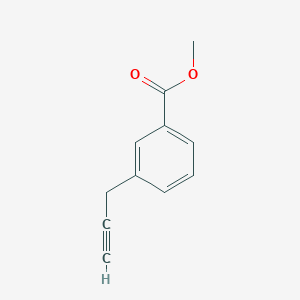

Methyl 3-(prop-2-yn-1-yl)benzoate

Description

Contextualization of Alkynyl Benzoate (B1203000) Derivatives in Modern Organic Synthesis

Alkynyl benzoate derivatives are a class of organic compounds that have garnered significant attention in contemporary organic synthesis. The alkyne functional group is a powerhouse of reactivity, participating in a wide array of transformations including cycloadditions, coupling reactions, and nucleophilic additions. When coupled with a benzoate moiety, the electronic properties of the alkyne can be modulated, and additional sites for chemical modification are introduced.

Modern synthetic strategies increasingly rely on the principles of "green chemistry," which prioritize efficiency, atom economy, and the reduction of hazardous waste. mdpi.com In this context, the development of catalytic methods for the synthesis and functionalization of alkynyl benzoates is a key area of research. For instance, palladium-catalyzed reactions, such as the Sonogashira coupling, have been instrumental in the preparation of these compounds. organic-chemistry.org These methods often proceed under mild conditions and with high selectivity, aligning with the goals of sustainable chemical synthesis. mdpi.com

The versatility of alkynyl benzoates is further highlighted by their use in the construction of heterocyclic systems, which are prevalent in many biologically active molecules. The strategic placement of the alkyne and ester functionalities allows for intramolecular reactions that can rapidly generate complex ring systems.

Significance of Methyl 3-(prop-2-yn-1-yl)benzoate and Related Structures as Key Synthetic Intermediates and Building Blocks

This compound, with its distinct substitution pattern, is a particularly valuable synthetic intermediate. The propargyl group provides a terminal alkyne, which is readily accessible for a variety of coupling and cyclization reactions. The meta-substituted benzoate ring offers a scaffold that can be further functionalized, allowing for the systematic variation of molecular properties.

The synthesis of such compounds can be achieved through several routes. A common method involves the esterification of the corresponding benzoic acid with methanol (B129727). mdpi.comresearchgate.net The synthesis of the parent acid, 3-(prop-2-yn-1-yl)benzoic acid, can be accomplished through various cross-coupling strategies.

The utility of these building blocks is demonstrated in their application to construct more complex molecules. For example, the alkyne can undergo click chemistry, a powerful and highly reliable set of reactions, to link with other molecular fragments. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other derivatizations. mdpi.com

Below is a table highlighting some related propynyl (B12738560) benzoate structures and their chemical identifiers.

| Compound Name | CAS Number | Molecular Formula |

| This compound | Not available | C11H10O3 |

| Prop-2-yn-1-yl benzoate | 336291-03-9 nih.gov | C10H8O2 |

| Methyl 3,5-bis(2-propyn-1-yloxy)benzoate | 1260943-93-7 chemspider.com | C14H12O4 |

| Methyl 2-(3-hydroxyprop-1-ynyl)benzoate | 103606-72-0 lookchem.com | C11H10O3 |

| prop-2-en-1-yl 4-amino-3-(2-methylpropoxy)benzoate | 1579975-37-3 sigmaaldrich.com | C14H19NO3 |

Overview of Research Directions and Scope of the Review

Current research involving this compound and its analogs is focused on several key areas. A primary direction is the development of novel catalytic systems for their synthesis and subsequent transformations. This includes the use of earth-abundant metals and the design of ligands that can control the regio- and stereoselectivity of reactions.

Another significant area of investigation is the application of these building blocks in the synthesis of biologically active compounds. The structural motifs accessible from propynyl benzoates are found in a variety of natural products and pharmaceutical agents. For example, derivatives of 3-(adenosylthio)benzoic acid have been explored as potential inhibitors of viral enzymes. mdpi.comnih.gov

Furthermore, the unique electronic and structural properties of these molecules make them attractive candidates for the development of new functional materials, such as polymers and molecular switches. The rigid alkyne unit can impart desirable conformational constraints and photophysical properties to larger molecular assemblies.

This review will focus on the chemical synthesis, reactivity, and utility of this compound and related propynyl benzoates as synthetic intermediates. It will delve into the various synthetic methods for their preparation and explore their diverse applications in the construction of complex organic molecules. The discussion will be framed within the context of modern synthetic chemistry, emphasizing catalytic methods and the pursuit of efficient and selective transformations.

Structure

3D Structure

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

methyl 3-prop-2-ynylbenzoate |

InChI |

InChI=1S/C11H10O2/c1-3-5-9-6-4-7-10(8-9)11(12)13-2/h1,4,6-8H,5H2,2H3 |

InChI Key |

NTSOZBCRTHNTFM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CC#C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Prop 2 Yn 1 Yl Benzoate and Analogues

Esterification Protocols for Benzoate (B1203000) Moiety Formation

The formation of the methyl benzoate core is a critical step, which can be achieved through several esterification techniques.

Direct Esterification Techniques

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. In the context of synthesizing analogues, the Fischer esterification is a classic and widely used method. youtube.compbworks.com This reaction typically involves heating a carboxylic acid, such as benzoic acid, with an alcohol, like methanol (B129727), in the presence of a strong acid catalyst. youtube.compbworks.com

Commonly used catalysts include sulfuric acid, phosphoric acid, and p-toluenesulfonic acid. mdpi.com While effective, these catalysts can be difficult to recover and may lead to the production of acidic wastewater. mdpi.com To address these environmental concerns, research has focused on the development of solid acid catalysts. For instance, zirconium metal catalysts fixed with titanium have been shown to be effective for the direct condensation of benzoic acid and methanol. mdpi.comresearchgate.net These solid catalysts are advantageous as they are recoverable and can be reused multiple times. mdpi.com

The general reaction for the direct esterification of benzoic acid with methanol is as follows:

C₆H₅COOH + CH₃OH ⇌ C₆H₅COOCH₃ + H₂O pbworks.com

The reaction is an equilibrium process, and to drive it towards the product side, the removal of water is often necessary. pbworks.comgoogle.com

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification is a cornerstone of organic synthesis for producing esters like methyl benzoate. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. pbworks.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. pbworks.com

While traditional strong acids are effective, their corrosive nature and the generation of waste have prompted the exploration of alternative catalysts. mdpi.com Solid acid catalysts, such as zirconium/titanium oxides, offer a more environmentally benign approach to esterification. mdpi.comresearchgate.net These catalysts are heterogeneous, allowing for easy separation from the reaction mixture and potential for recycling. mdpi.com

Alkylation Strategies for Propargyl Group Incorporation

Once the methyl benzoate core with a hydroxyl group is in place (i.e., methyl 3-hydroxybenzoate), the propargyl group is introduced, typically through an alkylation reaction.

Nucleophilic Substitution Reactions with Propargyl Halides (e.g., Propargyl Bromide)

The most common method for introducing the propargyl group onto a phenolic hydroxyl group is through a Williamson ether synthesis, which is a type of nucleophilic substitution reaction. nih.gov In this reaction, the hydroxyl group of methyl 3-hydroxybenzoate is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a propargyl halide, such as propargyl bromide, displacing the halide and forming the desired ether linkage. nih.govquora.comreddit.com

The general scheme for the propargylation of a phenol (B47542) is:

Ar-OH + Base → Ar-O⁻ Ar-O⁻ + Br-CH₂-C≡CH → Ar-O-CH₂-C≡CH + Br⁻ quora.comreddit.com

Advanced Coupling Reactions for Benzoate Core and Alkynyl Functionalization

Beyond the traditional esterification and alkylation routes, advanced cross-coupling reactions provide powerful tools for constructing the methyl 3-(prop-2-yn-1-yl)benzoate framework and its analogues.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgwikipedia.org This reaction can be employed to construct the biaryl core of certain benzoate analogues. mdpi.comgoogle.com For instance, a bromo-substituted benzoic acid can be coupled with a phenylboronic acid to form a phenyl-substituted benzoic acid, which can then be esterified. google.com The reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.orgorganic-chemistry.org

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is particularly useful for directly introducing the alkynyl functionality onto the aromatic ring. organic-chemistry.orgacs.org For example, a bromo-substituted methyl benzoate could be directly coupled with a terminal alkyne like trimethylsilylacetylene (B32187) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org

These coupling reactions offer a high degree of functional group tolerance and can often be performed under mild conditions, making them valuable tools in modern organic synthesis. organic-chemistry.orgwikipedia.org

Palladium-Catalyzed Cross-Coupling Reactionsacs.orgresearchgate.netnobelprize.orgrsc.org

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnobelprize.org These reactions are prized for their mild conditions and tolerance of various functional groups, making them suitable for creating complex molecules, including pharmaceuticals. researchgate.netnobelprize.org

Suzuki-Miyaura Coupling Applications utilizing Propynyl (B12738560) Benzoate Precursorslibretexts.orgresearchgate.net

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoborane and an organohalide, is a key method for forming carbon-carbon bonds. nobelprize.orglibretexts.org This reaction is widely used to produce conjugated systems like biaryls and styrenes. libretexts.org

In the context of propynyl benzoate precursors, the Suzuki-Miyaura reaction enables the synthesis of ketones from stable carboxylic acid derivatives. nih.gov For instance, the coupling of aryl esters with boronic acids proceeds under mild conditions, sometimes even at room temperature with low catalyst loading. nih.gov The reaction of phenyl benzoate and 4-methoxyphenyl (B3050149) boronic acid has been studied with various palladium precatalysts to optimize reaction times and yields. researchgate.net A general procedure involves reacting an aryl ester with a boronic acid in the presence of a palladium catalyst, a base like potassium hydroxide (B78521), and a solvent system such as THF and water. nih.gov The reactivity in Suzuki coupling can be influenced by the choice of halide, with aryl iodides being more reactive than aryl bromides, allowing for selective couplings. researchgate.net

Table 1: Suzuki-Miyaura Coupling of Aryl Esters with 4-Methoxyphenylboronic Acid nih.gov

| Entry | Aryl Ester | Product | Yield (%) |

| 1 | Phenyl benzoate | 4-Methoxybenzophenone | 95 |

| 2 | 4-Cyanophenyl benzoate | 4-Methoxybenzophenone | 92 |

| 3 | 4-(Trifluoromethyl)phenyl benzoate | 4-Methoxybenzophenone | 88 |

| 4 | 3,5-Bis(trifluoromethyl)phenyl benzoate | 4-Methoxybenzophenone | 70 |

Conditions: Aryl ester (0.50 mmol), 4-methoxyphenylboronic acid (0.75 mmol), KOH (1.0 mmol), (η3-1-tBu-indenyl)Pd(IPr)(Cl) precatalyst (0.005 mmol), THF (2 mL), water (0.5 mL). nih.gov

Sonogashira Coupling Strategies in Propynyl Benzoate Synthesisorganic-chemistry.orgwikipedia.orglibretexts.org

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org It is a versatile method for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org

A modified Sonogashira coupling has been developed for the synthesis of arylpropynes using propyne (B1212725) gas at low temperatures, avoiding the need for high pressures or less stable acetylene (B1199291) derivatives. organic-chemistry.org This method has demonstrated high yields (85-94%) for a range of aryl iodides. organic-chemistry.org The reaction can be performed using a palladium-copper catalytic system in a solvent like tetrahydrofuran (B95107) with an amine base. organic-chemistry.org The Sonogashira reaction's utility extends to the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orglibretexts.org For instance, it has been used in the preparation of tazarotene (B1682939) and altinicline. wikipedia.org

Table 2: Sonogashira Coupling of Aryl Iodides with Propyne organic-chemistry.org

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 1-Methoxy-4-(prop-1-yn-1-yl)benzene | 94 |

| 2 | 1-Iodo-4-nitrobenzene | 1-Nitro-4-(prop-1-yn-1-yl)benzene | 91 |

| 3 | Methyl 4-iodobenzoate | Methyl 4-(prop-1-yn-1-yl)benzoate | 89 |

| 4 | 1-Iodo-3,5-dimethylbenzene | 1,3-Dimethyl-5-(prop-1-yn-1-yl)benzene | 85 |

Conditions: Aryl iodide (1.0 mmol), propyne (2.0 equiv), Pd(PPh3)4 (5 mol %), CuI (10 mol %), Et3N, THF, -78 °C to rt. organic-chemistry.org

Buchwald-Hartwig Amination for Functionalized Benzoate Derivativesacs.orgorganic-chemistry.orgacs.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and primary or secondary amines. organic-chemistry.orgyoutube.com This reaction is a cornerstone in the synthesis of aryl amines and has found widespread application in medicinal chemistry and the pharmaceutical industry. acs.org

The reaction conditions for Buchwald-Hartwig amination are sensitive and require careful optimization of the palladium precatalyst, ligand, base, and solvent. acs.orgacs.org Common catalysts include palladium complexes with bulky, electron-rich phosphine (B1218219) ligands. acs.org The choice of base is also crucial, with strong organic bases or cesium carbonate often being effective. acs.org This methodology has been successfully applied to the synthesis of highly fluorescent, star-shaped organic semiconductors by coupling various amines with a benzodifuran core. acs.org It has also been used to synthesize functionalized thiophene (B33073) derivatives. youtube.com

Table 3: Buchwald-Hartwig Amination of Bromobenzene with Various Amines acs.org

| Entry | Amine | Product | Yield (%) |

| 1 | Carbazole | 9-Phenyl-9H-carbazole | 98 |

| 2 | Diphenylamine | N,N-Diphenylaniline | 95 |

| 3 | Phenoxazine | 10-Phenyl-10H-phenoxazine | 92 |

| 4 | Phenothiazine | 10-Phenyl-10H-phenothiazine | 89 |

Conditions: Bromobenzene (1.0 mmol), amine (1.2 mmol), Pd(OAc)2 (2 mol %), SPhos (4 mol %), NaOtBu (1.4 mmol), toluene, 110 °C. acs.org

Copper(I)-Catalyzed Csp-Chalcogen Bond Formation through Cross-Couplingrawdatalibrary.net

Copper-catalyzed cross-coupling reactions provide a versatile method for forming carbon-chalcogen bonds. rawdatalibrary.net Specifically, the reaction between propynylamides and diorganyl dichalcogenides can be achieved at room temperature and under an open atmosphere. rawdatalibrary.net This process is tolerant of a variety of substituents on both the propynylamide and the dichalcogenide, including neutral, electron-donating, and electron-withdrawing groups, leading to good yields of organochalcogen-containing propynylamides. rawdatalibrary.net

Platinum-Catalyzed Transformations of Propargylic Estersnih.govnih.govrsc.orgqub.ac.uknih.govqub.ac.uk

Platinum catalysts are effective in promoting various transformations of propargylic esters. nih.govnih.gov These reactions often involve the π-acidic nature of platinum to activate the alkyne functionality, leading to subsequent rearrangements or additions. nih.gov

Migration Reactions Leading to α-Acyloxyketonesnih.govnih.govjst.go.jpresearchgate.net

Platinum catalysts can facilitate the migration of a propargylic ester to form an allene (B1206475) intermediate, which can then undergo intramolecular nucleophilic addition to yield α-acyloxyketones. nih.govjst.go.jp This transformation is typically achieved using a cationic platinum catalyst, such as one generated from Pt(cod)Cl2 and a silver salt, in the presence of water. nih.govjst.go.jp The reaction has been successfully applied to a wide range of substrates for the synthesis of α-aryl-α-acyloxyketones. nih.govjst.go.jp Isotope labeling studies have provided insight into the reaction mechanism, confirming the intramolecular nature of the nucleophilic addition. nih.govjst.go.jp

Table 4: Platinum-Catalyzed Synthesis of α-Acyloxyketones nih.govjst.go.jp

| Entry | Propargylic Ester Substrate | Product | Yield (%) |

| 1 | 1-Phenylprop-2-yn-1-yl acetate | 2-Oxo-2-phenyl-1-acetoxyethane | 85 |

| 2 | 1-(4-Methoxyphenyl)prop-2-yn-1-yl acetate | 2-Oxo-2-(4-methoxyphenyl)-1-acetoxyethane | 88 |

| 3 | 1-(4-Chlorophenyl)prop-2-yn-1-yl acetate | 2-Oxo-2-(4-chlorophenyl)-1-acetoxyethane | 82 |

| 4 | 1-(Naphthalen-2-yl)prop-2-yn-1-yl acetate | 2-Oxo-2-(naphthalen-2-yl)-1-acetoxyethane | 78 |

Conditions: Propargylic ester (0.5 mmol), Pt(cod)Cl2 (3 mol %), AgNTf2 (3 mol %), H2O (3 eq), toluene, 100 °C. nih.govjst.go.jp

Nickel-Catalyzed Multicomponent Radical Cascades

Nickel-catalyzed reactions are pivotal in modern organic synthesis for their ability to construct complex molecular architectures. rsc.org Specifically, nickel-catalyzed multicomponent radical cascades offer an efficient pathway for the synthesis of intricate structures by forming multiple carbon-carbon bonds in a single operation. These reactions often proceed under mild conditions and exhibit broad substrate applicability. mdpi.com

While direct synthesis of this compound via this specific method is not extensively documented in dedicated literature, the principles of nickel-catalyzed tandem cyclizations and radical alkylations can be applied to analogues. For instance, nickel(II)-catalyzed tandem reactions involving the ring-opening of cyclopropanes and subsequent radical alkylation of an aromatic ring have been successfully used to create diverse polycyclic derivatives. nih.gov This type of reaction demonstrates the power of nickel catalysis in generating radical intermediates that can participate in complex cascade sequences. nih.gov The general approach involves the activation of alkyl halides by a nickel catalyst, which then participate in reactions with other components like alkenes and acyl chlorides to build complex ketone structures. mdpi.com This methodology's value lies in its operational simplicity and the ready availability of the necessary substrates. mdpi.com

Silver Triflate/p-Toluenesulfonic Acid Co-Catalyzed Isocoumarin Synthesis from Alkynylbenzoates

A highly effective method for the synthesis of 3-substituted isocoumarins involves the cyclization of 2-alkynylbenzoates, a reaction co-catalyzed by silver triflate (AgOTf) and p-toluenesulfonic acid (p-TSA). rsc.orgrsc.org This process is characterized by its excellent regioselectivity and high yields under mild reaction conditions with low catalyst loading. rsc.org The reaction proceeds via a 6-endo-dig cyclization pathway.

The proposed mechanism suggests that the silver catalyst activates the alkyne's triple bond for a nucleophilic attack. beilstein-journals.org In this co-catalyzed system, the reaction is believed to initiate with the activation of the alkyne by the silver triflate. Subsequent intramolecular attack by the ester's carbonyl oxygen leads to the formation of a six-membered ring. The presence of p-TSA is crucial; experiments show that in its absence, or in the absence of the silver catalyst, the reaction yields are significantly lower or the reaction fails completely, even after extended periods. rsc.org NMR studies have supported the proposed mechanism by detecting the release of methanol during the cyclization of methyl 2-alkynylbenzoates. rsc.org

This method has been successfully applied to a range of methyl 2-alkynylbenzoates to produce various isocoumarins. Below is a table summarizing the synthesis of different isocoumarins from their corresponding methyl 2-alkynylbenzoate precursors.

| Entry | R Group of Alkynylbenzoate | Product (Isocoumarin) | Yield (%) |

| 1 | Phenyl | 3-Phenyl-1H-isochromen-1-one | 99 |

| 2 | 4-Methylphenyl | 3-(p-Tolyl)-1H-isochromen-1-one | 99 |

| 3 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-1H-isochromen-1-one | 99 |

| 4 | 4-Chlorophenyl | 3-(4-Chlorophenyl)-1H-isochromen-1-one | 99 |

| 5 | Thiophen-2-yl | 3-(Thiophen-2-yl)-1H-isochromen-1-one | 94 |

| 6 | Prop-1-yn-1-yl | 3-(Prop-1-yn-1-yl)-1H-isochromen-1-one | 80 |

| 7 | Cyclohex-1-en-1-yl | 3-(Cyclohex-1-en-1-yl)-1H-isochromen-1-one | 85 |

Table 1: Synthesis of various 3-substituted isocoumarins via Silver Triflate/p-TSA co-catalyzed cyclization of methyl 2-alkynylbenzoates. rsc.orgrsc.org

Derivatization through Rearrangement Reactions

Iodine-Promoted Meyer-Schuster Rearrangement of Propargylic Alcohols

The Meyer-Schuster rearrangement is a classic organic reaction that converts propargylic alcohols into α,β-unsaturated ketones or aldehydes. A modern variation of this reaction employs iodine as a promoter, facilitating a facile and efficient rearrangement under mild, ambient temperature conditions. rsc.org This iodine-promoted method is noted for its good functional group tolerance. rsc.org

The reaction proceeds through the formal 1,3-shift of the hydroxyl group of a propargylic alcohol, leading to an allenol intermediate which then tautomerizes to the final α,β-unsaturated carbonyl compound. researchgate.net When promoted by an electrophilic iodine source like benziodoxole triflate (BXT), the rearrangement can yield α,β-unsaturated ketones that incorporate an iodine-containing group at the α-position. elsevierpure.comnih.govtohoku.ac.jp These resulting α-iodo-α,β-unsaturated ketones are valuable synthetic intermediates that can be used in further reactions, such as palladium-catalyzed cross-couplings, to generate highly substituted enones. elsevierpure.comtohoku.ac.jp

While this compound itself is not a propargylic alcohol, this rearrangement is relevant for the derivatization of its precursors or related analogues that do contain a propargylic alcohol moiety.

Green Chemistry and Sustainable Synthetic Routes

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in green chemistry, offering considerable advantages over conventional heating methods. researchgate.net These benefits include dramatically reduced reaction times, improved product yields, and enhanced purity. beilstein-journals.org The use of microwave irradiation can provide rapid and uniform heating of the reaction mixture, often leading to different selectivities compared to traditional heating.

In the context of this compound, microwave assistance could be applied to the esterification of 3-(prop-2-yn-1-yl)benzoic acid with methanol. This approach aligns with green chemistry principles by potentially reducing energy consumption and minimizing solvent use. beilstein-journals.org Microwave-assisted methods have been successfully employed for a wide array of reactions, including the synthesis of various heterocyclic compounds, demonstrating broad applicability. researchgate.netbeilstein-journals.org The efficiency and speed of MAOS make it a highly attractive option for optimizing synthetic protocols. beilstein-journals.org

Biocatalytic Esterification Methods

Biocatalysis represents a cornerstone of green chemistry, utilizing enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. For the synthesis of esters like this compound, lipases are particularly effective biocatalysts. researchgate.net

The enzyme Novozym® 435, an immobilized form of Candida antarctica lipase (B570770) B, is widely used for esterification reactions. nih.gov This biocatalytic method can be conducted in solvent-free systems or in organic solvents, often at moderate temperatures (e.g., 70-80 °C). nih.gov A key advantage is the potential for enzyme reuse over multiple cycles, which significantly improves the economic and environmental sustainability of the process. nih.gov To drive the reaction equilibrium towards ester synthesis, strategies such as using an excess of one reactant or removing the water byproduct (e.g., with molecular sieves) are often employed. researchgate.netnih.gov This biocatalytic route offers a highly selective and sustainable alternative to traditional chemical esterification for producing this compound. researchgate.net

| Parameter | Condition |

| Biocatalyst | Novozym® 435 (Immobilized Candida antarctica lipase B) |

| Reactants | 3-(prop-2-yn-1-yl)benzoic acid, Methanol |

| System | Solvent-free or organic solvent (e.g., tert-butanol) |

| Temperature | Typically 70-80 °C |

| Key Advantages | High selectivity, mild conditions, enzyme reusability, reduced waste |

Table 2: General Conditions for Biocatalytic Esterification.

Mechanistic Investigations and Reaction Pathways of Propynyl Benzoate Chemistry

Fundamental Mechanistic Studies of Alkynyl Benzoate (B1203000) Reactions

The unique structure of Methyl 3-(prop-2-yn-1-yl)benzoate, featuring an electron-withdrawing methyl ester group and a nucleophilic propargyl substituent on a benzene (B151609) ring, gives rise to a diverse range of chemical behaviors. Understanding the fundamental reaction mechanisms is crucial for harnessing its synthetic potential.

Analysis of Electrophilic Substitution Pathways

The benzene ring in this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the methyl ester and the propargyl group.

The methyl ester group (-COOCH₃) is a deactivating, meta-directing group. aiinmr.comlibretexts.org This is due to its electron-withdrawing nature, which decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. aiinmr.commasterorganicchemistry.com The deactivation is more pronounced at the ortho and para positions due to resonance effects, thereby favoring electrophilic attack at the meta position. aiinmr.comlibretexts.org For instance, the nitration of methyl benzoate with nitric and sulfuric acid predominantly yields methyl 3-nitrobenzoate. aiinmr.com

Conversely, the propargyl group (-CH₂C≡CH) is generally considered a weak activating or deactivating group with an ortho, para-directing influence. The methylene (B1212753) spacer isolates the alkyne's weak electron-withdrawing inductive effect from the ring.

In this compound, the two substituents are positioned meta to each other. The directing effects are therefore:

Methyl Ester: Directs incoming electrophiles to positions 5.

Propargyl Group: Directs incoming electrophiles to positions 2, 4, and 6.

Therefore, electrophilic substitution on this compound is predicted to yield a mixture of products, with substitution occurring at positions 2, 4, 5, and 6. The precise ratio of these isomers would depend on the specific electrophile and reaction conditions. The mechanism for electrophilic aromatic substitution proceeds via a two-step process: attack of the aromatic π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com

Exploration of Nucleophilic Addition Reactions

The terminal alkyne of the propargyl group in this compound is a site for nucleophilic addition reactions. The sp-hybridized carbons of the alkyne are more electrophilic than their sp²-hybridized alkene counterparts. msu.edu Nucleophilic addition to alkynes can be initiated by the attack of a nucleophile on one of the alkyne carbons. msu.edu

In the case of this compound, the alkyne is not strongly activated by a directly conjugated electron-withdrawing group. However, reactions with strong nucleophiles, such as organometallic reagents, are possible. bham.ac.uk The acetylide anion, formed by deprotonation of the terminal alkyne with a strong base like sodium amide, is a potent nucleophile itself and can participate in S_N2 reactions. msu.edu

Furthermore, the triple bond can undergo conjugate addition if it is part of a system that renders it an "acetylenic Michael acceptor." bham.ac.uk While the benzoate group is not directly conjugated to the alkyne, certain reaction conditions or catalytic transformations could lead to intermediates where this pathway becomes accessible. Common nucleophiles for such additions include thiols, amines, and alcohols. bham.ac.uk The mechanism typically involves the attack of the nucleophile on the β-carbon of the activated alkyne, leading to a vinyl anion intermediate which is subsequently protonated. bham.ac.uk

Mechanistic Insights into Rearrangement Processes

Propargyl systems are known to undergo a variety of mechanistically interesting rearrangement reactions. For this compound, while not a propargyl alcohol or ether in the strictest sense, analogous rearrangement pathways can be considered, particularly under acidic or metal-catalyzed conditions.

One relevant class of rearrangements is the Meyer-Schuster rearrangement, which involves the acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds. digitellinc.com Although our substrate is not an alcohol, the fundamental 1,3-shift of a group is a key mechanistic feature. A related process is the Rupe rearrangement, where tertiary propargyl alcohols rearrange to α,β-unsaturated ketones. digitellinc.com

More pertinent are rearrangements involving aryl propargyl ethers, which can undergo aiinmr.comaiinmr.com-sigmatropic rearrangements (Claisen rearrangement) to form allenyl ketones or intramolecular hydroarylation reactions. The propargyl Claisen rearrangement of propargyl vinyl ethers is a known method for synthesizing functionalized allenes. aiinmr.com While this compound is not a propargyl ether, the principles of sigmatropic shifts could be relevant in related transformations.

Catalytic Reaction Mechanism Elucidation

Transition metal catalysis significantly expands the reaction scope of alkynyl benzoates, enabling the formation of complex molecular architectures through various bond-forming and rearrangement processes.

Role of Transition Metals in C-C and C-X Bond Formation

Transition metals, particularly palladium, gold, and indium, are pivotal in catalyzing C-C and C-X (where X is a heteroatom) bond-forming reactions involving alkynes. nih.govrsc.orgbeilstein-journals.org These catalysts activate the alkyne group, making it more susceptible to nucleophilic attack or other transformations.

Gold catalysts, for instance, are known to be highly carbophilic and can activate alkynes towards intramolecular cyclization. beilstein-journals.orgmdpi.comrsc.orgyoutube.com In the context of related compounds like aryl propargyl ethers, indium catalysts have been shown to promote intramolecular hydroarylation, leading to the formation of chromene derivatives. rsc.org The mechanism involves the coordination of the catalyst to the alkyne, which triggers a nucleophilic attack from the aromatic ring. rsc.org

Palladium-catalyzed cross-coupling reactions are also fundamental in C-C and C-N bond formation. nih.gov While typically applied to aryl halides, related palladium catalysis could be envisaged for transformations of the alkyne moiety in this compound. The general mechanistic cycle for these reactions often involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov

A summary of transition metals and their general role in related alkyne reactions is presented in the table below.

| Transition Metal | Typical Role in Alkyne Reactions | Potential Application to this compound |

| Palladium | Cross-coupling reactions (e.g., Sonogashira, Heck), cyclizations | C-C and C-X bond formation at the alkyne terminus. |

| Gold | Activation of alkynes for nucleophilic attack, cycloisomerization | Intramolecular cyclization involving the benzoate or aromatic ring. |

| Platinum | Alkyne hydrosilylation, hydroalkoxylation, cycloadditions | Intramolecular cycloadditions and migrations. beilstein-journals.org |

| Indium | Intramolecular hydroarylation of aryl propargyl ethers | Cyclization to form chromene-like structures. rsc.org |

Proposed Mechanisms for Platinum-Catalyzed Migrations (e.g., Intramolecular Nucleophilic Addition to Allene (B1206475) Intermediates)

Platinum catalysts are effective in promoting intramolecular cycloadditions and rearrangements of enynes and related systems. beilstein-journals.org For a substrate like this compound, a plausible platinum-catalyzed pathway could involve an initial isomerization of the propargyl group to an allene, followed by an intramolecular reaction.

A proposed mechanism could be initiated by the coordination of a platinum(II) catalyst to the alkyne moiety. This coordination can facilitate a 1,3-hydride shift, leading to the formation of a platinum-allene intermediate. This allene is a highly reactive species. The proximate aromatic ring or the carbonyl oxygen of the ester could then act as an intramolecular nucleophile.

If the aromatic ring attacks the central carbon of the allene (a 6-endo-dig cyclization), this would lead to the formation of a six-membered ring, a common pathway in such reactions. Subsequent steps involving protonolysis or reductive elimination would regenerate the platinum catalyst and yield the final cyclized product. Gold-catalyzed reactions of propargyl alcohols with aryl nucleophiles have been shown to proceed through allene intermediates to form indene (B144670) derivatives. nih.gov While the specific catalyst and substrate differ, the intermediacy of an allene in metal-catalyzed reactions of propargyl systems is a well-established concept.

Investigation of Lewis Acid Catalysis in Propargylamide Cycloisomerization/Hydroxyalkylation

While direct studies on the Lewis acid-catalyzed cycloisomerization/hydroxyalkylation of "this compound" are not extensively documented, the behavior of related propargylic systems provides significant insights into potential mechanistic pathways. Lewis acids are known to activate alkyne functionalities, rendering them more susceptible to nucleophilic attack. youtube.comrsc.org

In analogous systems, such as the cycloisomerization of propargyl amides, Lewis acids like gold(I) complexes have proven to be highly effective. acs.org The general mechanism involves the coordination of the Lewis acid to the alkyne, which increases its electrophilicity. This activation facilitates an intramolecular nucleophilic attack by the amide oxygen, leading to a cyclized intermediate. Subsequent rearrangement or protonolysis then affords the final product. For instance, electrophilic gold(I) complexes of KITPHOS monophosphines have been shown to catalyze the 5-exo-dig cycloisomerization of various propargyl amides to yield alkylidene oxazolines. acs.org

Similarly, Lewis acids such as BF₃·Et₂O have been employed in the cyclization of enaminones with propargylic alcohols, resulting in the regioselective synthesis of multisubstituted 1,2-dihydropyridines. nih.gov This demonstrates the broad utility of Lewis acids in promoting cyclization reactions involving propargyl groups.

A proposed general mechanism for Lewis acid-catalyzed hydroxyalkylation would involve the following steps:

Activation of the Alkyne: The Lewis acid coordinates to the triple bond of the propargyl group, polarizing it and making the internal carbon more electrophilic.

Nucleophilic Attack: A nucleophile, in this case, the hydroxyl group of another molecule or from the reaction medium, attacks the activated alkyne.

Intermediate Formation: This attack leads to the formation of a vinyl-metal or a related intermediate.

Protonolysis/Rearrangement: The intermediate can then be protonated or undergo further rearrangement to yield the final hydroxyalkylated product.

The specific outcome of the reaction, whether cycloisomerization or intermolecular hydroxyalkylation, would be highly dependent on the substrate structure, the nature of the Lewis acid, and the reaction conditions.

Stereochemical and Regiochemical Control Studies

Controlling the stereochemistry and regiochemistry of reactions is a paramount goal in organic synthesis. For "this compound", the presence of the propargyl group offers multiple sites for potential reactions, making selectivity a key area of investigation.

Regioselectivity in Nucleophilic Additions

Direct studies on the regioselectivity of nucleophilic additions to "this compound" are limited. However, insights can be drawn from related systems. The regioselectivity of nucleophilic attack on a propargyl system is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of directing groups on the aromatic ring.

In the case of "this compound", nucleophilic attack could potentially occur at the terminal alkyne carbon, the internal alkyne carbon, or even at the carbonyl carbon of the ester group. The electron-withdrawing nature of the benzoate group would influence the electron density of the propargyl moiety.

Studies on related systems, such as the nucleophilic addition of organometallic reagents to 3-geminal bis(silyl) N-acyl pyridinium, have shown that regioselectivity can be controlled. nih.gov In that case, the steric bulk of the silyl (B83357) group favored 1,6-addition for larger nucleophiles, while a directing effect led to 1,2-addition for less sterically demanding nucleophiles. nih.gov This highlights the delicate balance of steric and electronic effects in determining the site of nucleophilic attack.

The following table summarizes potential sites of nucleophilic addition and the factors that might influence selectivity:

| Potential Site of Attack | Influencing Factors | Expected Outcome |

| Terminal Alkyne Carbon | Soft nucleophiles, steric accessibility | Formation of an allenic or vinylic species |

| Internal Alkyne Carbon | Harder nucleophiles, electronic activation by the benzoate ring | Formation of a substituted allene or alkyne |

| Carbonyl Carbon | Hard, non-basic nucleophiles (e.g., Grignard reagents) | Addition to the ester group |

Further empirical studies are required to delineate the precise regiochemical outcomes for various nucleophiles with "this compound".

Factors Influencing Reaction Selectivity and Yield

The selectivity and yield of reactions involving "this compound" are governed by a multitude of interconnected factors. These can be broadly categorized into substrate-related, reagent-related, and condition-related factors.

Substrate-Related Factors:

Electronic Effects: The electronic nature of the substituents on the benzoate ring can significantly impact the reactivity of the propargyl group. Electron-withdrawing groups would generally decrease the electron density of the alkyne, potentially influencing its susceptibility to nucleophilic or electrophilic attack.

Steric Hindrance: The steric environment around the reactive sites plays a crucial role. Bulky substituents near the propargyl group or on the nucleophile can dictate the regioselectivity of the reaction.

Reagent-Related Factors:

Nature of the Catalyst: In catalyzed reactions, the choice of catalyst is paramount. For instance, in the cyclopolymerization of 1,6-heptadiynes, the structure of the Ru(IV)-alkylidene initiator was found to be a key factor in determining the regioselectivity of the insertion. nih.gov

Nucleophile/Electrophile Properties: The hardness or softness of a nucleophile, as dictated by Hard-Soft Acid-Base (HSAB) theory, can influence the site of attack. Similarly, the nature of the electrophile in addition reactions will determine the reaction pathway.

Condition-Related Factors:

Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states and intermediates, thereby influencing reaction rates and selectivity.

Temperature: Temperature affects the kinetics and thermodynamics of a reaction. Higher temperatures can sometimes lead to different product distributions by overcoming activation barriers for alternative pathways.

Reaction Time: The duration of the reaction can be critical, especially in cases where kinetic and thermodynamic products are different.

A study on the cyclization of a related compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, highlights the importance of reaction conditions. The cyclization was carried out in dry DMF with anhydrous K₂CO₃ at 80 °C for 48 hours, indicating that specific conditions are necessary to achieve the desired transformation. mdpi.com

The following table provides a summary of key factors and their potential impact on reactions of "this compound":

| Factor | Potential Influence |

| Catalyst | Determines reaction pathway and can control stereochemistry and regioselectivity. |

| Solvent | Affects reaction rates and can influence the stability of intermediates. |

| Temperature | Can alter the product distribution by favoring kinetic or thermodynamic products. |

| Substituents on Benzoate Ring | Modulate the electronic properties of the propargyl group. |

| Nature of Nucleophile/Electrophile | Influences the site of attack and the type of addition or substitution reaction. |

Kinetic Studies and Reaction Rate Analysis

Kinetic investigations typically involve monitoring the concentration of reactants or products over time under various conditions. This data can then be used to determine the reaction order, rate constants, and activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).

For instance, the kinetics of the alkaline hydrolysis of methyl-2-benzoyl methyl benzoate have been studied spectrophotometrically. researchgate.net The dependence of the pseudo-first-order rate constant on the hydroxide (B78521) ion concentration was used to elucidate the reaction mechanism, which involved the formation of monoanionic and dianionic tetrahedral intermediates. researchgate.net A similar approach could be employed to study the hydrolysis of "this compound".

Furthermore, kinetic studies on the nitration of methyl benzoate have been conducted to understand the reaction network and prevent runaway phenomena. researchgate.net Such studies are crucial for the safe and efficient scale-up of chemical processes.

A hypothetical kinetic study on the cyclization of "this compound" might involve the following steps:

Varying the concentration of the catalyst (if any) to determine its effect on the reaction rate.

Monitoring the reaction at different temperatures to calculate the activation energy using the Arrhenius equation.

Analyzing the effect of solvent polarity on the rate constant to understand the nature of the transition state.

The data obtained from such studies would be invaluable for optimizing reaction conditions to maximize the yield and selectivity of desired products.

Applications in Organic Synthesis and Materials Science

A Versatile Building Block for Synthesis

The strategic placement of the propargyl group and the methyl ester on the benzoate (B1203000) scaffold allows for a multitude of chemical transformations, making it a highly sought-after starting material.

A Key Intermediate for Diverse Organic Compounds

Methyl 3-(prop-2-yn-1-yl)benzoate serves as a crucial intermediate in the synthesis of a wide range of organic compounds. Its ester and alkyne functionalities provide two distinct reaction sites, enabling sequential or one-pot modifications. This dual reactivity is fundamental to its role in creating diverse molecular architectures. The ester can undergo hydrolysis to the corresponding carboxylic acid or amidation, while the terminal alkyne can participate in various coupling reactions, such as the Sonogashira, Suzuki, and Heck couplings, as well as cycloadditions.

A Precursor for Highly Functionalized Molecules

This compound is a valuable precursor for synthesizing highly functionalized molecules. The propargyl group is particularly amenable to "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. This reaction is known for its high efficiency and regioselectivity, allowing for the straightforward introduction of a wide variety of substituents. For instance, the reaction with azido-containing molecules can lead to the formation of complex organotrifluoroborates, which are useful in cross-coupling reactions. nih.gov

Developing Compound Libraries with Propynyl (B12738560) Benzoate Scaffolds

The structural framework of propynyl benzoates, including this compound, is a valuable scaffold for the development of compound libraries. nih.govresearchgate.net In combinatorial chemistry, a core structure (scaffold) is systematically decorated with various substituents to generate a large collection of related compounds. ijpsr.com This approach is instrumental in drug discovery and materials science for identifying molecules with desired properties. nih.govnih.gov The ability to easily and selectively modify both the propargyl and benzoate moieties of this compound makes it an ideal candidate for generating such libraries. mdpi.com

| Library Type | Core Structure | Key Reactions for Diversification |

| Scaffold-based Libraries | Propynyl benzoate | Ester hydrolysis/amidation, Sonogashira coupling, Click chemistry (CuAAC) |

| Backbone-based Libraries | Not directly applicable | N/A |

Integration into Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for creating molecular complexity. tcichemicals.comorganic-chemistry.org While direct participation of this compound in MCRs is not extensively documented, related benzoate aldehydes are utilized in reactions like the Ugi four-component reaction (Ugi-4CR). nih.govwikipedia.orgresearchgate.net The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org A related compound, 3-propargyloxy-benzaldehyde, which shares the propargyl functionality, can be used in such reactions, highlighting the potential for similar applications with derivatives of this compound.

Strategic Derivatization through Propargyl Group Reactivity

The propargyl group is the key to the strategic derivatization of this compound, offering a gateway to a vast chemical space.

Post-Synthetic Modifications for Chemical Diversity

Post-synthetic modification (PSM) is a powerful strategy for introducing functional diversity into existing molecular frameworks. rsc.orgresearchgate.net The terminal alkyne of the propargyl group in this compound is an excellent handle for PSM. mdpi.com This allows for the late-stage introduction of various functional groups, which is particularly advantageous in the optimization of lead compounds in drug discovery. For example, the alkyne can be converted to other functional groups or used as a point of attachment for larger molecular fragments, thereby fine-tuning the biological activity or material properties of the final product.

Advanced Characterization and Spectroscopic Analysis of Methyl 3 Prop 2 Yn 1 Yl Benzoate and Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of key functional groups within a molecule. In the analysis of methyl 3-(prop-2-yn-1-yl)benzoate and its analogs, IR spectroscopy provides distinct vibrational frequencies that correspond to specific bonds, confirming the successful synthesis and structural integrity of the compound.

The IR spectrum of a benzoate (B1203000) ester typically displays a strong absorption band for the C=O stretching of the ester group. For instance, in methyl benzoate, this peak is observed around 1724 cm⁻¹. chemicalbook.comnist.gov Similarly, propyl benzoate and isobutyl benzoate exhibit strong C=O stretching absorptions. chemicalbook.comchemicalbook.com For benzyl (B1604629) benzoate, this characteristic peak appears as well, confirming the presence of the ester functional group. nist.gov The aromatic C=C stretching vibrations in the benzene (B151609) ring are generally found in the 1600-1450 cm⁻¹ region. researchgate.net

A crucial feature in the IR spectrum of this compound is the presence of the alkyne group. The terminal alkyne C≡C bond typically shows a weak to medium absorption in the range of 2100-2140 cm⁻¹. The terminal ≡C-H bond gives rise to a sharp, strong absorption band around 3300 cm⁻¹. The presence of these two bands is a clear indicator of the propargyl moiety in the molecule.

The C-O stretching vibrations of the ester group usually appear in the 1300-1100 cm⁻¹ range. Furthermore, the out-of-plane bending vibrations for the substituted benzene ring provide information about the substitution pattern.

Table 1: Characteristic IR Absorption Frequencies for this compound and Related Structures

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| Alkyne (C≡C) | Stretch | 2100 - 2140 |

| Alkyne (≡C-H) | Stretch | ~3300 |

| Ester (C=O) | Stretch | ~1720 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| Ester (C-O) | Stretch | 1300 - 1100 |

| Aromatic (C-H) | Out-of-plane bend | 900 - 670 |

This table presents generalized data based on typical ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about molecular conformation, bond lengths, bond angles, and the packing of molecules within the crystal lattice.

The crystal structure of a molecule is stabilized by a network of non-covalent interactions. In the case of this compound derivatives, several types of intermolecular interactions are anticipated.

C-H···O Interactions: These hydrogen bonds can occur between the C-H bonds of the aromatic ring or the propargyl group and the oxygen atoms of the ester carbonyl group of a neighboring molecule. nih.gov

C-H···π Interactions: The electron-rich π-system of the benzene ring can act as a hydrogen bond acceptor for C-H bonds from adjacent molecules. nih.gov

π···π Stacking: The aromatic rings of neighboring molecules can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. nih.govnih.gov The presence of the alkyne group can also influence these stacking interactions.

The detailed analysis of these interactions provides insight into the supramolecular architecture and can influence the physical properties of the solid material. For instance, a study on norbornyl homopropargyl alcohols confirmed the stereochemistry of the molecule through X-ray crystal structure analysis. nih.gov

Chromatographic Methods for Product Purification and Purity Assessment

Chromatographic techniques are essential for the separation and purification of the desired product from reaction mixtures and for assessing its purity.

Flash Column Chromatography: This is a widely used preparative technique for purifying organic compounds. rochester.eduorgsyn.org For the purification of this compound, a silica (B1680970) gel column is typically employed. rsc.org The crude product is loaded onto the column and a solvent system, often a mixture of hexanes and ethyl acetate, is passed through the column under pressure. rochester.edunih.gov The components of the mixture separate based on their differential adsorption to the silica gel and solubility in the eluent. By collecting fractions and analyzing them, for example by Thin-Layer Chromatography, the pure product can be isolated. The choice of solvent system is crucial; a common starting point is a mixture that gives the desired compound a retention factor (Rf) of approximately 0.3 on a TLC plate. rochester.edu In some cases, multiple chromatographic separations may be necessary to achieve high purity. nih.govacs.org

Thin-Layer Chromatography (TLC): TLC is a rapid and versatile analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. youtube.com A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, typically silica gel. The plate is then placed in a developing chamber with a suitable solvent system. The solvent moves up the plate by capillary action, and the components of the sample separate based on their polarity. The position of the compounds is visualized, often under UV light, and the retention factor (Rf) is calculated. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the Rf value of the product to that of the starting materials and any potential byproducts, the purity can be assessed. youtube.com

Table 2: Common Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures | Preparative purification |

| Thin-Layer Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures | Reaction monitoring, purity assessment |

This table provides a summary of commonly used chromatographic methods.

Computational Analysis of this compound: A Theoretical Perspective

While computational chemistry is a powerful tool for investigating the properties and reactivity of molecules, comprehensive theoretical examinations are often conducted for compounds with specific, established applications in areas such as materials science, medicinal chemistry, or catalysis. Extensive searches of chemical databases and scholarly articles did not yield specific studies focusing on the in-silico analysis of this compound.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth discussions on the following topics for this particular compound:

Computational Chemistry and Theoretical Modeling Studies

Computational Elucidation of Reaction Mechanisms:

Transition State Analysis and Energy Profiles

Without published research data, any attempt to generate the requested article would be speculative and would not adhere to the principles of scientific accuracy.

Prediction of Regioselectivity in Chemical Transformations

The prediction of regioselectivity is a critical aspect of synthetic chemistry, particularly for molecules like Methyl 3-(prop-2-yn-1-yl)benzoate which possesses multiple reactive sites. The presence of the propargyl group (prop-2-yn-1-yl) introduces an alkyne functionality, a versatile handle for various chemical transformations, most notably cycloaddition reactions.

One of the most common reactions involving alkynes is the [3+2] cycloaddition with azides to form triazoles, a cornerstone of "click chemistry." nih.gov Computational methods, especially Density Functional Theory (DFT), are instrumental in predicting the regioselectivity of such reactions. nih.gov These studies typically involve calculating the activation energies for the formation of different regioisomers. For an unsymmetrical alkyne like this compound, reaction with an azide (B81097) could potentially yield two different regioisomeric triazoles.

Theoretical calculations would model the transition states leading to each isomer. The relative energies of these transition states, influenced by both steric and electronic factors, determine the preferred reaction pathway and thus the major product. The electron-withdrawing nature of the benzoate (B1203000) group can influence the electronic distribution within the alkyne, a factor that is precisely modeled in computational studies to predict the outcome. nih.gov While specific computational studies on the regioselectivity of this compound are not extensively documented in publicly available literature, the principles of using computational tools to predict the outcomes of its reactions are well-established. researchgate.netrsc.org

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

The accurate prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, is a significant achievement of modern computational chemistry. For this compound, theoretical calculations can provide a predicted NMR spectrum that can be used to confirm its structure and assign experimental signals.

Methods like DFT, often coupled with a suitable basis set (e.g., 6-31G*), are employed to optimize the molecular geometry of the compound. Following optimization, the magnetic shielding tensors for each nucleus (¹H and ¹³C) are calculated. These values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Recent advancements in machine learning have also introduced powerful tools for NMR prediction. arxiv.orgnih.gov These models are trained on vast datasets of known molecular structures and their experimental NMR spectra. By inputting the structure of this compound into such a model, it can predict the ¹H and ¹³C chemical shifts with increasing accuracy. arxiv.orgnih.gov These predictive tools can be particularly useful in distinguishing between potential isomers or in cases where experimental data is ambiguous.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative) Note: The following data is illustrative and would be generated from specific computational software. Actual predicted values may vary based on the level of theory and software used.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.4 - 8.1 | 128.0 - 135.0 |

| O-CH₃ | 3.9 | 52.5 |

| C≡CH | 2.5 | 75.0 (C), 80.0 (CH) |

| Ar-CH₂ | 4.8 | 40.0 |

In Silico Studies for Understanding Molecular Features and Potential Modes of Action

In silico studies encompass a broad range of computational techniques used to understand the intrinsic properties of a molecule and to hypothesize its potential biological or material science applications. For this compound, these studies can reveal key molecular features such as its three-dimensional shape, electronic properties, and potential interaction sites.

Molecular modeling can be used to visualize the preferred conformation of the molecule, highlighting the spatial relationship between the benzoate ring and the propargyl group. Analysis of the molecular electrostatic potential (MEP) map can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for understanding how the molecule might interact with other chemical species, including biological macromolecules.

For instance, the alkyne group can act as a hydrogen bond acceptor, while the carbonyl oxygen of the ester is a strong hydrogen bond acceptor. The aromatic ring can participate in π-stacking interactions. These features, identified through in silico analysis, are crucial for designing experiments to explore the compound's utility in areas like medicinal chemistry or materials science, where such non-covalent interactions are paramount. While specific in silico studies detailing the potential modes of action for this compound are not widely published, the computational tools to perform such investigations are readily available and routinely applied in chemical research.

Structure Reactivity Relationship Studies of Methyl 3 Prop 2 Yn 1 Yl Benzoate and Its Analogues

Influence of the Propynyl (B12738560) Moiety on Reaction Pathways and Selectivity

The propynyl group, a terminal alkyne, is a key functional group that dictates many of the reaction pathways available to Methyl 3-(prop-2-yn-1-yl)benzoate. Its reactivity stems from the carbon-carbon triple bond and the weakly acidic terminal proton. youtube.com

The carbon-carbon triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds. numberanalytics.com These π bonds are regions of high electron density, making the alkyne group nucleophilic and susceptible to addition reactions. youtube.commasterorganicchemistry.com However, compared to alkenes, electrophilic additions to alkynes can be more sluggish. msu.edulibretexts.org This is because the vinyl cation intermediate formed during the addition to an alkyne is less stable than the corresponding carbocation from an alkene. youtube.com Nevertheless, alkynes undergo electrophilic addition with reagents like hydrogen halides (HX) and halogens (X₂). libretexts.org For a terminal alkyne like the propynyl group, the addition of HX follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon. youtube.comlibretexts.org

The sp-hybridized carbons of the alkyne are more electronegative than sp²-hybridized carbons of alkenes, which makes the terminal proton of the propynyl group weakly acidic (pKa ≈ 25). youtube.commasterorganicchemistry.com This acidity allows for deprotonation by a strong base, such as sodium amide (NaNH₂), to form a powerful carbon nucleophile known as an acetylide anion. youtube.commsu.edu This acetylide can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylation with primary alkyl halides. msu.edu

The propynyl moiety can also participate in a range of metal-catalyzed reactions, including coupling reactions like the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides. nih.govorganic-chemistry.org Cycloaddition reactions are also a significant pathway for alkynes, providing access to various heterocyclic and carbocyclic structures. numberanalytics.com

Impact of the Benzoate (B1203000) Ester Group on Chemical Reactivity

The methyl benzoate portion of the molecule also confers specific reactivity. The ester group is an electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance delocalization of electrons. numberanalytics.com This has a profound effect on the reactivity of the aromatic ring and the ester group itself.

On the Aromatic Ring: The ester group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions, making them slower compared to benzene (B151609). numberanalytics.comlibretexts.org This deactivation occurs because the ester group withdraws electron density from the ring, making it less nucleophilic. masterorganicchemistry.com Furthermore, the ester group is a meta-director. numberanalytics.commasterorganicchemistry.com This means that during EAS reactions like nitration or halogenation, the incoming electrophile will predominantly add to the position meta to the ester group. masterorganicchemistry.com This is because the carbocation intermediates formed by ortho and para attack are destabilized by the adjacent electron-withdrawing ester group. masterorganicchemistry.com

Reactions of the Ester Group: The ester functional group itself can undergo several characteristic reactions.

Hydrolysis: Esters can be hydrolyzed to the corresponding carboxylic acid and alcohol under either acidic or basic conditions. numberanalytics.comlibretexts.org Base-promoted hydrolysis, also known as saponification, is an irreversible process as the final step involves the deprotonation of the carboxylic acid. libretexts.org

Reduction: The ester can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. Using a less reactive reagent like diisobutylaluminum hydride (DIBAL-H), especially at low temperatures, can allow for the partial reduction of the ester to an aldehyde. masterorganicchemistry.com

Reaction with Organometallics: Grignard reagents react with esters to form tertiary alcohols, with the Grignard reagent adding twice to the carbonyl carbon. libretexts.org

The reactivity of the ester group is influenced by electronic effects. Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. numberanalytics.com

Systematic Investigation of Substituent Effects on Reaction Outcomes

The reactivity of this compound and its analogues can be systematically modified by introducing different substituents onto the aromatic ring. These substituents alter the electronic properties of both the aromatic ring and the attached functional groups (propynyl and ester moieties).

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). numberanalytics.com

Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), and amino (-NR₂) increase the electron density of the aromatic ring. When placed on the ring of a this compound analogue, they would activate the ring towards electrophilic aromatic substitution, making the reaction faster than on the unsubstituted ring. libretexts.org EDGs also influence the reactivity of the functional groups. For instance, an EDG would decrease the rate of nucleophilic attack on the ester carbonyl by making it less electrophilic. numberanalytics.com Conversely, by increasing the electron density of the triple bond, EDGs can make the alkyne more reactive towards electrophiles. numberanalytics.comnih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyls (-COR) decrease the electron density of the ring. masterorganicchemistry.com These groups further deactivate the ring towards EAS, making reactions even slower. libretexts.org EWGs increase the electrophilicity of the ester's carbonyl carbon, facilitating nucleophilic attack and increasing hydrolysis rates. numberanalytics.com For the alkyne moiety, EWGs decrease its nucleophilicity, making it less reactive toward electrophiles but potentially more reactive toward nucleophiles. numberanalytics.comnih.gov

Interactive Table: Predicted Effects of Substituents on Reactivity

| Substituent Type on Ring | Effect on EAS Rate | Directing Effect | Effect on Ester Hydrolysis Rate | Effect on Alkyne Electrophilic Addition |

| Electron-Donating (e.g., -OCH₃) | Increase libretexts.org | Ortho, Para masterorganicchemistry.com | Decrease numberanalytics.com | Increase nih.gov |

| Electron-Withdrawing (e.g., -NO₂) | Decrease libretexts.orgmasterorganicchemistry.com | Meta masterorganicchemistry.com | Increase numberanalytics.com | Decrease nih.gov |

These substituent effects are crucial for tuning the reactivity of the molecule for specific synthetic applications. For example, in the synthesis of 1,2,3-triazoles from alkynes, electron-withdrawing groups on the alkyne's aryl substituent can lead to lower yields compared to electron-donating groups. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Strategies for Propynyl (B12738560) Benzoates

The synthesis of propynyl benzoates, including methyl 3-(prop-2-yn-1-yl)benzoate, typically relies on established esterification and carbon-carbon bond-forming reactions. However, there is considerable scope for the development of more efficient, sustainable, and atom-economical synthetic methods.

One promising avenue is the refinement of esterification techniques. The Steglich esterification , a mild method utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is well-suited for this purpose due to its tolerance of the sensitive alkyne functionality. wikipedia.orgnih.govorganic-chemistry.orgnih.gov Future research could focus on developing greener alternatives to chlorinated solvents often used in these reactions, potentially exploring solvents like acetonitrile. youtube.com Furthermore, investigating alternative coupling reagents to DCC that produce more easily removable byproducts would enhance the practicality of this method.

Another key area for development is the formation of the propargyl group on the benzoate (B1203000) core. While traditional methods might involve the Williamson ether synthesis with a substituted phenol (B47542), a more versatile approach for creating C-C bonds is the Sonogashira coupling . beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide is a powerful tool. For the synthesis of this compound, this would involve coupling propargyl alcohol or a protected derivative with methyl 3-bromobenzoate. Research could focus on developing copper-free Sonogashira protocols to mitigate the environmental and toxicological concerns associated with copper catalysts. beilstein-journals.org

| Synthetic Strategy | Description | Potential for Improvement |

| Steglich Esterification | Mild esterification using DCC and DMAP, suitable for sensitive functional groups. wikipedia.orgnih.gov | Development of greener solvents and alternative coupling agents with more benign byproducts. youtube.com |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of terminal alkynes with aryl halides to form C-C bonds. beilstein-journals.orgorganic-chemistry.org | Advancement of copper-free catalytic systems to reduce toxicity and environmental impact. beilstein-journals.org |

Exploration of New Catalytic Systems for Chemoselective Functionalization

The terminal alkyne of this compound is a versatile functional group ripe for a plethora of chemical transformations. The development of novel catalytic systems that can chemoselectively target this moiety without affecting the ester group or the aromatic ring is a significant area for future research.

Gold-catalyzed reactions have emerged as a powerful tool for the activation of alkynes. nih.govntnu.edunih.gov Gold(I) catalysts, for instance, can facilitate various cycloaddition reactions of propargyl substrates, leading to the formation of complex cyclic structures. ntnu.edu Investigating the behavior of this compound in the presence of different gold catalysts and reaction partners could unlock pathways to novel heterocyclic compounds with potential biological activity.

Copper-catalyzed reactions also offer a rich field of exploration. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime candidate for the functionalization of this compound. organic-chemistry.orgnih.govnih.gov This reaction would allow for the facile attachment of a wide variety of molecular tags, polymers, or biomolecules, opening doors to applications in medicinal chemistry and materials science. Beyond click chemistry, copper catalysts can also promote oxidative coupling reactions of terminal alkynes. researchgate.net

Furthermore, palladium-catalyzed reactions beyond the Sonogashira coupling could be explored. For example, palladium catalysts can be used for the multiple-site functionalization of alkynes, allowing for the introduction of various functional groups in a single step. nih.gov

| Catalytic System | Potential Reactions | Research Focus |

| Gold Catalysis | Cycloadditions, cyclizations. nih.govntnu.edu | Exploring different gold catalysts and reaction partners to synthesize novel heterocyclic scaffolds. |

| Copper Catalysis | Azide-Alkyne Cycloaddition (Click Chemistry), oxidative couplings. organic-chemistry.orgresearchgate.net | Attaching diverse molecular entities for applications in drug discovery and materials science. |

| Palladium Catalysis | Multiple-site functionalization, cross-coupling reactions. nih.govresearchgate.net | Developing one-pot reactions to increase molecular complexity efficiently. |

Advanced Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of propynyl benzoates is crucial for optimizing existing methods and designing new ones. Advanced computational approaches, particularly Density Functional Theory (DFT), can provide invaluable insights into reaction pathways, transition states, and the factors controlling selectivity. usu.edu

For instance, DFT calculations can be employed to elucidate the mechanism of gold-catalyzed cyclization reactions of this compound, helping to rationalize the observed stereochemical outcomes. nih.govrsc.org Similarly, computational studies can model the interaction of the alkyne with different catalytic species, aiding in the design of more efficient and selective catalysts. By predicting the energetics of various reaction pathways, computational chemistry can guide experimental efforts, saving time and resources.

| Computational Method | Application | Potential Impact |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of transition state geometries and energies. usu.edu | Rational design of catalysts and optimization of reaction conditions for higher efficiency and selectivity. |

| Molecular Dynamics (MD) | Simulation of the behavior of propynyl benzoates in different solvent environments and their interaction with larger molecules. | Understanding self-assembly properties for materials science applications and interactions with biological targets. |

Expanding the Scope of Propynyl Benzoate Applications in Diverse Fields of Organic Synthesis and Materials Science

The unique combination of a terminal alkyne and an aromatic ester in this compound makes it a versatile precursor for a wide range of applications.

In organic synthesis , the terminal alkyne can serve as a linchpin for the construction of complex molecular architectures through reactions like the Glaser coupling, Cadiot-Chodkiewicz coupling, and various cycloadditions. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups or used as a handle for further derivatization.

In materials science , the ability of terminal alkynes to participate in click chemistry makes this compound an attractive monomer for the synthesis of functional polymers. google.com These polymers could find applications in areas such as drug delivery, coatings, and advanced composites. The rigid aromatic core and the linear alkyne unit could also be exploited in the design of liquid crystals or other ordered materials. The use of similar benzoate structures as precursors for carbenoids in iterative homologation processes also points towards potential applications in the controlled synthesis of complex organic molecules. nih.govacs.org

| Field | Potential Application | Key Feature Utilized |

| Organic Synthesis | Synthesis of complex molecules, heterocycles, and natural product analogues. | Reactivity of the terminal alkyne and the ester functionality. |

| Materials Science | Development of functional polymers, liquid crystals, and organic frameworks. | Ability to undergo click chemistry and self-assembly properties. google.com |

| Medicinal Chemistry | As a scaffold for the synthesis of bioactive compounds. | The triazole ring formed via click chemistry can act as a stable, biocompatible linker. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products